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1,3-Propanedione, 1,3-bis(4-methylphenyl)-

Cat. No.: B182760
CAS No.: 3594-36-3
M. Wt: 252.31 g/mol
InChI Key: XKFZOWRFWMXGQG-UHFFFAOYSA-N
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Description

Significance of β-Diketone Frameworks in Contemporary Chemical Science

β-Diketones, also known as 1,3-diketones, are organic compounds characterized by two ketone groups separated by a single carbon atom. This arrangement imparts unique chemical properties that make them highly valuable in modern chemistry. A key feature of β-diketones is their ability to exist as a mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding, a characteristic that influences the molecule's reactivity and physical properties.

The versatility of the β-diketone framework makes these compounds important intermediates in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. Furthermore, the enolate anions readily formed from β-diketones are excellent nucleophiles in carbon-carbon bond-forming reactions, a fundamental process in organic synthesis. In the realm of inorganic and materials science, β-diketones are widely employed as chelating ligands that can form stable complexes with a variety of metal ions. These metal complexes have found applications as catalysts, in chemical vapor deposition, and as luminescent materials.

Overview of Diaryl-1,3-Propanediones in Advanced Chemical Research

Diaryl-1,3-propanediones, a subclass of β-diketones, feature two aryl groups attached to the propanedione backbone. A prominent example is 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane (B1670423). sigmaaldrich.com Research into this class of compounds has revealed a range of interesting biological activities and material properties. For instance, some diaryl-1,3-propanediones have been investigated for their potential as antitumor agents. fishersci.at They can also act as heat stabilizers in various materials. fishersci.at The electronic properties of the aryl groups can be modified to tune the characteristics of the resulting metal complexes, making them suitable for applications in catalysis and materials science.

Research Scope and Trajectories Pertaining to 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

1,3-Propanedione, 1,3-bis(4-methylphenyl)-, with the CAS number 3594-36-3, is a specific diaryl-1,3-propanedione that is commercially available as a research chemical. chemicalbook.comchemicalbook.comguidechem.comheterocyclics.com While extensive, peer-reviewed research specifically detailing the synthesis and applications of this particular compound is not widely available in the public domain, its structural similarity to other well-studied diaryl-1,3-propanediones suggests potential avenues for future investigation.

The synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can likely be achieved through a Claisen condensation reaction, a common method for preparing β-diketones. prepchem.com This would involve the reaction of 4-methylacetophenone with an ester of 4-methylbenzoic acid in the presence of a strong base.

Future research on this compound could explore its coordination chemistry with various metal ions. The resulting metal complexes could be screened for catalytic activity in organic transformations or for unique photophysical properties. Furthermore, given the biological activities observed for other diaryl-1,3-propanediones, investigations into the potential pharmacological effects of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its derivatives could be a fruitful area of research. The presence of the methyl groups on the phenyl rings may influence its solubility, reactivity, and biological activity compared to its unsubstituted counterpart, 1,3-diphenyl-1,3-propanedione.

Table 1: Physicochemical Properties of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

PropertyValue
CAS Number 3594-36-3 chemicalbook.com
Molecular Formula C₁₇H₁₆O₂ chemicalbook.com
Molecular Weight 252.31 g/mol chemicalbook.com

Table 2: Related Diaryl-1,3-Propanedione Compounds and their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,3-Diphenyl-1,3-propanedione120-46-7 sigmaaldrich.comC₁₅H₁₂O₂ sigmaaldrich.com224.25 sigmaaldrich.com77-79 sigmaaldrich.com
1,3-Bis(4-methoxyphenyl)-1,3-propanedione18362-51-1 sigmaaldrich.comC₁₇H₁₆O₄ sigmaaldrich.com284.31 sigmaaldrich.com108-115 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B182760 1,3-Propanedione, 1,3-bis(4-methylphenyl)- CAS No. 3594-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZOWRFWMXGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189502
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-36-3
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Propanedione, 1,3 Bis 4 Methylphenyl and Its Analogues

Established Synthetic Pathways for Symmetrical Diaryl-1,3-Propanediones

The most classical and widely employed method for synthesizing symmetrical diaryl-1,3-propanediones is the Claisen condensation. prepchem.com This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of symmetrical diaryl-1,3-propanediones, this involves the reaction of an acetophenone (B1666503) derivative with a corresponding benzoic acid ester.

A general representation of this reaction is the synthesis of 1,3-diphenyl-1,3-propanedione, where acetophenone is treated with ethyl benzoate (B1203000) in the presence of a base like sodium amide (NaNH₂) in a solvent such as tetrahydrofuran (B95107) (THF). prepchem.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide group yields the β-diketone. The choice of base is critical, with sodium hydride (NaH) and sodium ethoxide (NaOEt) also being commonly used. google.com

Targeted Synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

The synthesis of the specific compound 1,3-Propanedione, 1,3-bis(4-methylphenyl)- follows the general principles outlined above, utilizing appropriately substituted precursors.

Traditional Synthetic Approaches

The traditional synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is achieved via a Claisen condensation. In this reaction, 4-methylacetophenone is reacted with an ester of 4-methylbenzoic acid, such as ethyl 4-methylbenzoate, in the presence of a strong base.

A typical procedure would involve the use of a base like sodium amide in an anhydrous solvent like THF. The 4-methylacetophenone is deprotonated at the α-carbon to form the corresponding enolate, which then attacks the carbonyl of the ethyl 4-methylbenzoate. The resulting intermediate then eliminates an ethoxide ion to form the desired 1,3-diketone. The reaction mixture is typically neutralized with an acid to protonate the resulting diketonate salt.

An alternative approach involves the use of calcium oxide (CaO) as a base, reacting acetophenone with methyl benzoate at elevated temperatures (150-200°C) while continuously removing the methanol (B129727) byproduct. google.com This method can be adapted for the synthesis of the title compound by using 4-methylacetophenone and methyl 4-methylbenzoate.

Contemporary Methodologies for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- Synthesis

Modern synthetic methods often focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. asianpubs.orgrsc.orgpsu.edu The Claisen condensation for the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be significantly accelerated under microwave irradiation, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. asianpubs.orgpsu.edu

Another contemporary approach involves the use of alternative catalytic systems. For instance, the use of solid sodium hydroxide (B78521) under solvent-free grinding conditions has been shown to be effective for Claisen-Schmidt reactions, a related condensation, and could potentially be applied to the synthesis of the title compound. nih.gov

Regioselective and Stereoselective Synthetic Transformations Involving 1,3-Diketones

The methylene (B1212753) group flanked by the two carbonyls in 1,3-diketones is acidic and can be readily deprotonated to form a nucleophilic enolate. This allows for a variety of regioselective alkylation and acylation reactions at the C2 position. For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, treatment with a base followed by an alkyl halide would lead to the corresponding 2-alkylated derivative.

The stereoselective reduction of the carbonyl groups in 1,3-diketones can lead to the formation of chiral diols. For example, the palladium-catalyzed hydrogenation of the enone moiety in steroidal systems has been studied for its stereoselectivity. nih.gov Similar strategies, potentially employing chiral catalysts or auxiliaries, could be applied to the stereoselective reduction of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- to yield the corresponding syn- or anti-1,3-diols.

Synthesis of Fluorinated 1,3-Diaryl-1,3-Dicarbonyl Systems

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Several methods exist for the synthesis of fluorinated 1,3-diaryl-1,3-dicarbonyl systems.

One approach is the direct fluorination of the 1,3-diketone backbone. For instance, 1,3-diphenylpropane-1,3-dione (B8210364) can be monofluorinated at the C2 position using electrophilic fluorinating agents like Selectfluor®. nih.gov Further reaction with elemental fluorine in the presence of quinuclidine (B89598) can lead to the corresponding 2,2-difluoro-1,3-diphenylpropane-1,3-dione. nih.gov This methodology could be extended to 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.

A patent describes a method for the production of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, a related fluorinated β-diketone. google.com The synthesis involves a multi-step process starting from ethyl trifluoroacetate (B77799) and ultimately reacting a derivative with toluene (B28343) via a Friedel-Crafts acylation.

Another relevant transformation is the photocyclization of 2-chloro-2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione to a 3-fluoroflavone, highlighting the utility of fluorinated 1,3-diketones as precursors to other complex fluorinated molecules. researchgate.net

Preparation of Halogenated 1,3-Propanedione, 1,3-bis(4-methylphenyl)- Derivatives

Halogenated derivatives of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be prepared by direct halogenation of the parent diketone. The active methylene proton at the C2 position can be readily substituted with bromine or chlorine by treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For example, 2-bromo-1,3-diphenyl-1,3-propanedione is a commercially available compound, indicating the feasibility of this transformation. cymitquimica.com

The synthesis of 2-chloro-1,3-propanediol (B29967) from glycerol (B35011) is a known industrial process, although this refers to a different class of compounds. google.com However, the reactivity of the 1,3-dicarbonyl system suggests that direct chlorination at the C2 position of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- should be a straightforward reaction.

Advanced Spectroscopic and Analytical Characterization of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, both one-dimensional and two-dimensional NMR methods provide invaluable information about its proton and carbon framework.

One-Dimensional NMR (¹H and ¹³C) Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental insights into the molecular structure.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This includes the aromatic protons on the two p-tolyl rings, the methyl protons of these rings, and the methylene (B1212753) protons of the central propanedione linker. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal neighboring proton interactions.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would display unique resonances for the carbonyl carbons, the aromatic carbons, the methyl carbons, and the central methylene carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic for the dione (B5365651) functionality.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 125 - 145
Methylene CH₂ ~4.0 ~55
Methyl CH₃ ~2.4 ~21
Carbonyl C=O - >190

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR (HMQC, HMBC, COSY) Techniques

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons on each tolyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic "fingerprints" based on its functional groups.

The IR spectrum of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- would be dominated by a strong absorption band corresponding to the C=O stretching of the ketone groups, typically found in the region of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).

Raman spectroscopy, being complementary to IR, would also show the characteristic carbonyl and aromatic ring vibrations. It is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1680 - 1720
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

In a typical mass spectrum of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (252.31). Fragmentation patterns are also key for structural confirmation. Common fragmentation would involve the cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of p-toluoyl cations or related fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides valuable insights into the thermal events such as desolvation, decomposition, and oxidation.

While specific TGA data for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is not extensively available in the public domain, the thermal behavior of structurally related β-diketone compounds has been a subject of scientific investigation. For instance, studies on dibenzoylmethane (B1670423) derivatives, which share the 1,3-dione backbone, reveal that their thermal stability is influenced by the nature of the substituent groups on the phenyl rings.

In a typical TGA experiment, the sample is heated at a constant rate, and the weight loss is recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of weight loss and helps in identifying the temperatures at which the decomposition processes occur most rapidly.

For a compound like 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, one would anticipate a multi-stage decomposition process. The initial weight loss, if any, at lower temperatures could be attributed to the loss of residual solvent or moisture. The primary decomposition would involve the breakdown of the molecular structure. The presence of the methyl groups on the phenyl rings might influence the decomposition pattern compared to unsubstituted dibenzoylmethane.

Hypothetical TGA Data for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

The following table represents a hypothetical thermogravimetric analysis profile for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, based on the expected behavior of similar aromatic β-diketones. This data is for illustrative purposes to demonstrate how TGA results are typically presented.

Temperature Range (°C)Weight Loss (%)DTG Peak (°C)Probable Assignment
50 - 150~1-2%~100Loss of adsorbed water/solvent
200 - 350~40-50%~280Initial decomposition of the propanedione chain
350 - 500~30-40%~420Fragmentation of the tolyl groups
> 500Residual char

Detailed Research Findings

Although specific experimental data for the target compound is scarce, research on other 1,3-diaryl-1,3-propanediones provides a framework for understanding its potential thermal behavior. Studies on the thermal decomposition of metal complexes with β-diketonate ligands, for example, show that the decomposition often proceeds in distinct steps, corresponding to the loss of different parts of the ligand. researchgate.net The thermal stability is a key parameter for applications where the material might be exposed to high temperatures.

The thermal decomposition of organic compounds can be complex, involving various simultaneous and consecutive reactions. The nature of the atmosphere (e.g., inert like nitrogen, or oxidative like air) significantly impacts the decomposition pathway and the final residual mass. labwrench.com For instance, in an inert atmosphere, pyrolysis occurs, leading to the formation of char, whereas in an oxidative atmosphere, combustion is more likely, resulting in a lower residual mass.

Further research involving the actual thermogravimetric analysis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is necessary to determine its precise thermal decomposition profile and to generate accurate data for the scientific community.

Theoretical and Computational Investigations of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. Such calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters including bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is used to calculate the molecule's electronic properties. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. For a compound like 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the MEP map would likely show negative potential (electron-rich regions) localized around the oxygen atoms of the dicarbonyl group, indicating their role as centers of nucleophilicity and hydrogen bond acceptance. Conversely, positive potential (electron-poor regions) would be expected around the acidic methylene (B1212753) protons (in the keto form) or the enolic proton, highlighting sites susceptible to nucleophilic attack. These calculations provide a foundational understanding of the molecule's reactivity and intermolecular interaction patterns.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized over the π-conjugated system, including the phenyl rings and the enol or dicarbonyl moiety. The LUMO would also be distributed across this conjugated system.

A critical parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). This gap is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. The energy gap is also instrumental in predicting the optical properties of the molecule, as it corresponds to the lowest energy electronic transition.

Table 1: Key Parameters from a Representative FMO Analysis

Parameter Description Significance for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO Correlates with chemical reactivity, kinetic stability, and optical properties.
Ionization Potential (I) Energy required to remove an electron (≈ -EHOMO) Measures the molecule's resistance to oxidation.

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the molecule's ability to be reduced. |

Computational Insights into Spin-Orbit Coupling

Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. This interaction is particularly significant in molecules containing heavy atoms and plays a crucial role in processes involving a change in spin state, such as phosphorescence and intersystem crossing.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is vital in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

The 1,3-diketone scaffold is recognized for its biological activity and its ability to chelate metal ions, making it a valuable pharmacophore in drug design. researchgate.net Molecular docking simulations of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm then explores various binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain.

The results of such a simulation would provide insights into:

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction.

Binding Mode: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand, which can guide the design of more potent and selective analogs. researchgate.net

While specific docking studies for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- against a particular receptor are not detailed in the available literature, this methodology remains a critical tool for exploring its potential biological activities. researchgate.net

Analysis of Reorganization Energies for Charge Transfer Processes

In the context of Marcus theory, the reorganization energy (λ) is a fundamental parameter that quantifies the energy required to structurally distort a molecule and its surrounding environment during a charge transfer event. arxiv.orgresearchgate.net It is a critical factor governing the rate of electron transfer in molecular systems and is particularly important in the design of materials for organic electronics, such as organic photovoltaics and field-effect transistors. researchgate.net

The total reorganization energy is composed of two main components:

Inner-Sphere Reorganization Energy (λin): The energy associated with the changes in bond lengths and angles within the molecule itself as it transitions between its neutral and charged states.

Outer-Sphere Reorganization Energy (λout): The energy required to rearrange the surrounding solvent or matrix molecules to accommodate the change in the molecule's charge state.

A low reorganization energy is highly desirable for efficient charge transport, as it corresponds to a lower activation barrier for the electron to hop between molecules. researchgate.net Computational methods can be used to estimate both λin and λout. While specific calculated values for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are not available, a theoretical study would provide crucial information about its suitability as a charge-transporting material. Such studies are essential for understanding how structural modifications might optimize its electronic properties for specific applications. researchgate.net

Conformational Analysis and Tautomerism Studies

β-Diketones like 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are characterized by their ability to exist as two or more interconverting structural isomers known as tautomers. The most significant equilibrium for this class of compounds is between the diketo and enol forms. ruc.dk

Diketo form: Contains two ketone (C=O) groups separated by a methylene (CH₂) group.

Enol form: Contains a ketone group and a hydroxyl (-OH) group conjugated with a carbon-carbon double bond (C=C-OH). This form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered quasi-aromatic ring. researchgate.net

For aromatic 1,3-diketones, such as dibenzoylmethane (B1670423), the keto-enol equilibrium is known to be strongly shifted towards the enol form. ruc.dkeurjchem.comresearchgate.net This preference is driven by the enhanced stability from the intramolecular hydrogen bond and the extended π-conjugation with the aromatic rings. Computational studies, using DFT, can accurately predict the relative energies of the tautomers and the energy barrier for their interconversion. These calculations typically show that the enol tautomer is significantly lower in energy than the diketo form, especially in non-polar solvents. eurjchem.comresearchgate.net

Table 2: Representative Tautomeric Equilibrium Data for Aromatic 1,3-Diketones

Tautomeric Form Key Structural Features Relative Stability Expected Predominance for 1,3-bis(4-methylphenyl)-1,3-propanedione
Diketo Two C=O groups, one CH₂ group Higher Energy (Less Stable) Minor component

| Enol | One C=O, one C=C-OH, Intramolecular H-bond | Lower Energy (More Stable) | Major component, especially in non-polar solvents eurjchem.comresearchgate.net |

Conformational analysis would further explore the rotational possibilities around the single bonds, particularly the orientation of the two p-tolyl groups relative to the central diketone moiety. The planar, conjugated structure of the enol form is expected to be the most stable conformation. nih.gov

Coordination Chemistry and Ligand Properties of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl

Chelation Behavior of β-Diketone Ligands in Metal Complexes

β-Diketones, such as 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, are a significant class of ligands in coordination chemistry. ijcps.org Their defining feature is the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement allows for keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding. Upon deprotonation, the resulting enolate anion acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms to form a stable six-membered chelate ring.

The chelation of β-diketone ligands to metal ions is a fundamental aspect of their coordination chemistry. These ligands are known to form stable complexes with a wide range of metal ions, including transition metals and lanthanides. ijcps.org The stability of these complexes is attributed to the formation of the chelate ring, which is entropically favored.

The nature of the substituents on the β-diketone framework can influence the stability and properties of the resulting metal complexes. In the case of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the presence of the 4-methylphenyl groups can affect the electronic and steric properties of the ligand, which in turn influences its coordination behavior.

Synthesis and Characterization of Metal Complexes (e.g., Lanthanide, Transition Metal)

The synthesis of metal complexes with 1,3-Propanedione, 1,3-bis(4-methylphenyl)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is often deprotonated in situ using a base to facilitate coordination to the metal ion.

Lanthanide Complexes: Lanthanide complexes of β-diketones are of particular interest due to their unique photoluminescent properties. rsc.org The synthesis of lanthanide complexes with 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be achieved by reacting the ligand with a lanthanide salt, such as a chloride or nitrate, in the presence of a base. These complexes often exhibit characteristic f-f transitions of the lanthanide ion upon excitation. researchgate.net For instance, europium(III) and terbium(III) complexes are known for their strong red and green emissions, respectively. researchgate.net

Transition Metal Complexes: Transition metal complexes of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be prepared by reacting the ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and iron(III). ijcps.org The resulting complexes often exhibit interesting magnetic and electronic properties.

The characterization of these synthesized complexes is crucial to confirm their composition and structure. Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the β-diketone to the metal ion by observing shifts in the carbonyl stretching frequencies. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. researchgate.net

Mass Spectrometry: To determine the molecular weight of the complex. researchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes. researchgate.net

Structural Elucidation of Coordination Compounds via Advanced Analytical Methods

For instance, single-crystal X-ray diffraction studies on lanthanide complexes with similar β-diketone ligands have revealed that the metal center is often coordinated to multiple ligand molecules, resulting in high coordination numbers. researchgate.net The geometry around the metal ion can vary, with common geometries including square antiprism and tricapped trigonal prism. researchgate.net

In the case of transition metal complexes, X-ray diffraction can confirm the coordination geometry, which is often octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. ijcps.org

The table below summarizes the structural data that can be obtained from X-ray crystallography for metal complexes of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.

ParameterDescriptionTypical Values for β-Diketone Complexes
Coordination Number The number of donor atoms bonded to the central metal ion.6-9 for lanthanides, 4-6 for transition metals
Coordination Geometry The spatial arrangement of the ligands around the central metal ion.Square antiprism, tricapped trigonal prism (lanthanides); Octahedral, square planar (transition metals)
M-O Bond Lengths The distances between the metal ion and the oxygen atoms of the ligand.Varies depending on the metal ion.
O-M-O Bite Angle The angle formed by the two coordinating oxygen atoms and the metal ion.Typically around 90°

Ligand Field Effects on Metal Centers in 1,3-Propanedione, 1,3-bis(4-methylphenyl)- Complexes

The interaction between the ligands and the metal d-orbitals in transition metal complexes leads to the splitting of the d-orbitals into different energy levels. This phenomenon is known as the ligand field effect. The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand and the metal ion.

β-Diketone ligands like 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are considered to be relatively strong field ligands, leading to a significant splitting of the d-orbitals. This has a profound impact on the electronic and magnetic properties of the complexes. For example, the ligand field can influence the spin state of the metal ion, determining whether the complex is high-spin or low-spin.

The electronic spectra (UV-Vis) of these complexes provide experimental evidence for the ligand field splitting. The absorption bands in the visible region correspond to d-d transitions, and their energies can be used to calculate the ligand field splitting parameter, Δ.

Role of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a Ligand in Homoleptic and Heteroleptic Coordination Systems

The versatility of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a ligand allows for the formation of both homoleptic and heteroleptic complexes.

Homoleptic Complexes: In these complexes, the central metal ion is coordinated only to 1,3-Propanedione, 1,3-bis(4-methylphenyl)- ligands. The general formula for such complexes is typically [M(L)n], where M is the metal ion, L is the β-diketone ligand, and n is the number of ligands.

Heteroleptic Complexes: These complexes contain the central metal ion coordinated to 1,3-Propanedione, 1,3-bis(4-methylphenyl)- along with other types of ligands. researchgate.net The introduction of a second ligand can significantly modify the properties of the complex. For example, in lanthanide complexes, ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) are often used to enhance the luminescence quantum yield by preventing the quenching of the excited state through solvent molecules. researchgate.netresearchgate.net

Photophysical and Photochemical Research on 1,3 Propanedione, 1,3 Bis 4 Methylphenyl Systems

Luminescence Properties of Coordination Complexes

Coordination of 1,3-bis(4-methylphenyl)-1,3-propanedione to metal ions, particularly lanthanides like europium(III), can give rise to intensely luminescent materials. This luminescence is a product of several key photophysical processes occurring within the complex.

The luminescence of lanthanide complexes incorporating 1,3-bis(4-methylphenyl)-1,3-propanedione is often achieved through a ligand-sensitized emission process, commonly referred to as the "antenna effect". In this mechanism, the organic ligand, which has a broad and strong absorption band in the UV region, absorbs the excitation energy. nih.govnih.gov This absorption corresponds to a π-π* transition within the β-diketonate ligand. Following absorption, the ligand undergoes efficient intersystem crossing to its triplet excited state. The energy is then transferred from this ligand-centered triplet state to the resonance energy levels of the coordinated lanthanide ion. researchgate.net This intramolecular energy transfer populates the emissive excited states of the metal ion (e.g., the 5D0 state of Eu3+), which then relaxes by emitting light, producing the characteristic narrow-band f-f emissions of the lanthanide. nih.govnih.gov

In addition to the localized π-π* transitions, the 1,3-bis(4-methylphenyl)-1,3-propanedione ligand can exhibit internal ligand charge transfer (ILCT) character. ILCT involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. uni-heidelberg.de In the case of 1,3-bis(4-methylphenyl)-1,3-propanedione, the p-tolyl groups can act as electron-donating moieties, while the central propanedione fragment can function as the electron-accepting core.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the tolyl groups to one centered on the diketone bridge. This charge transfer can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties undergo a rotational displacement relative to each other. uni-heidelberg.de The formation of such charge-transfer states can influence the excited-state dynamics and provide non-radiative decay pathways that may compete with the energy transfer to a coordinated metal ion. acs.orgrsc.org The polarity of the solvent or the local environment within a solid matrix can significantly affect the energy and stability of these charge-transfer states. uni-heidelberg.de

The photoluminescence quantum yield (Φ) is a critical parameter for quantifying the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For lanthanide complexes of 1,3-bis(4-methylphenyl)-1,3-propanedione and related β-diketonates, the quantum yield is a product of the efficiency of intersystem crossing in the ligand, the efficiency of energy transfer from the ligand to the metal ion, and the intrinsic quantum yield of the metal ion's emission. rsc.orgresearchgate.net

The quantum yields of europium(III) β-diketonate complexes can be quite high, with some examples reaching up to 80% in solution and in polymer matrices like poly(methyl methacrylate) (PMMA). rsc.org The nature of the ancillary ligands and the coordination environment around the metal ion can significantly impact the quantum yield by affecting the non-radiative decay rates. nih.govnih.gov Below is a table of representative quantum yields for some europium(III) β-diketonate complexes.

ComplexSolvent/MatrixQuantum Yield (Φ) (%)
[Eu(hth)3(tppo)2]Dichloromethane66
[Eu(tta)3(Phen)]Solid StateHigh
[Eu(β-diketonate)3(DPEPO)]Solutionup to 80
[Eu(β-diketonate)3(DPEPO)]PMMAup to 80

This table presents data for related europium(III) β-diketonate complexes to illustrate the range of quantum yields that can be achieved.

Excited State Relaxation Dynamics

Upon photoexcitation, molecules of 1,3-bis(4-methylphenyl)-1,3-propanedione and its complexes undergo a series of rapid relaxation processes. The excited-state dynamics of these systems can be investigated using time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy. rsc.orgmdpi.com

Following the initial absorption of a photon, which occurs on a femtosecond timescale, the molecule is promoted to a higher electronic excited state. From here, it typically undergoes very rapid internal conversion and vibrational cooling to reach the lowest vibrational level of the first excited singlet state (S1). nih.gov This process is usually complete within picoseconds.

From the S1 state, several decay pathways are possible:

Fluorescence: Radiative decay back to the ground state (S0), which is often weak for β-diketones.

Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T1). This is a crucial step for the sensitized emission in lanthanide complexes. mdpi.com

Non-radiative decay: Internal conversion back to the ground state, often facilitated by conformational changes or interactions with the solvent.

Intramolecular Energy Transfer: In coordination complexes, energy can be transferred from the ligand's excited state to the metal center. rsc.org

Photostability and Energy Dissipation Mechanisms

Energy dissipation is the process by which the absorbed light energy is released, either radiatively (luminescence) or non-radiatively. The primary energy dissipation mechanisms include:

Luminescence: As described above, this can be either fluorescence from the ligand or phosphorescence/sensitized emission from the complex.

Vibrational Relaxation: Energy is lost as heat to the surrounding environment through molecular vibrations.

Internal Conversion and Intersystem Crossing: These non-radiative transitions between electronic states are efficient pathways for dissipating energy.

Energy Transfer: In complexes, energy is transferred from the ligand to the metal ion, which then dissipates it through its own radiative or non-radiative channels.

The efficiency of these dissipation pathways determines the photostability of the compound. If the energy cannot be dissipated efficiently through these channels, it may lead to photochemical reactions and degradation of the molecule.

Spectroscopic Probing of Photochemical Reactions

Spectroscopic techniques are invaluable tools for monitoring the photochemical reactions of 1,3-bis(4-methylphenyl)-1,3-propanedione systems. By observing changes in the absorption or emission spectra over time, the kinetics and mechanisms of these reactions can be elucidated.

Fourier Transform Infrared (FT-IR) Spectroscopy can be used to monitor photochemical reactions by identifying the formation of new functional groups or the disappearance of reactant species. nih.gov For example, the C=O and C=C stretching vibrations of the β-diketonate moiety have characteristic IR absorptions that can be monitored to follow its reactions. researchgate.net

Transient Absorption Spectroscopy is a powerful technique for studying short-lived excited states and reaction intermediates. rsc.orglbl.gov By using a pump laser pulse to initiate a photochemical reaction and a probe pulse to measure the absorption spectrum at various delay times, the formation and decay of transient species can be observed on timescales from femtoseconds to milliseconds. nih.gov This technique is particularly useful for studying electron transfer processes and the dynamics of excited states. rsc.org

Luminescence Spectroscopy can also be used to probe photochemical reactions. Changes in the intensity or spectral shape of the emission can indicate the consumption of the starting material or the formation of new emissive products. Quenching of the luminescence can signal the presence of reactive species or the occurrence of a photochemical reaction that competes with the emissive pathway. rsc.org

Derivatives of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl and Their Chemical Research

Synthesis of Substituted 1,3-Propanedione, 1,3-bis(4-methylphenyl)- Analogues

The primary method for synthesizing 1,3-diaryl-1,3-propanediones is the Claisen condensation. nih.gov This reaction typically involves the base-catalyzed condensation of a ketone with an ester. For the title compound, this would involve the reaction of 4'-methylacetophenone (B140295) with a methyl 4-methylbenzoate in the presence of a strong base like sodium amide or sodium hydride. nih.gov The general applicability of this method allows for the synthesis of a wide array of substituted analogues by varying the substituents on the aromatic rings of both the ketone and the ester starting materials. nih.gov

Numerous analogues of the core structure have been synthesized for various research purposes. These substitutions on the phenyl rings can significantly alter the electronic and steric properties of the molecule.

Interactive Data Table: Examples of Substituted 1,3-Diaryl-1,3-Propanedione Analogues

Common Name IUPAC Name CAS Number
Dibenzoylmethane (B1670423) 1,3-Diphenyl-1,3-propanedione 120-46-7 sigmaaldrich.com
1,3-Bis(p-tolyl)dione 1,3-Bis(4-methylphenyl)propane-1,3-dione 3594-36-3 chemspider.com
1,3-Bis(o-tolyl)dione 1,3-Bis(2-methylphenyl)propane-1,3-dione 847500-51-0 chemscene.com
Dianisoylmethane 1,3-Bis(4-methoxyphenyl)propane-1,3-dione 18362-51-1 nih.govsigmaaldrich.com
1,3-Bis(p-fluorophenyl)dione 1,3-Bis(4-fluorophenyl)propane-1,3-dione 1493-51-2 sigmaaldrich.com

Fluorinated Derivatives and their Reactivity Kinetics

Fluorinated derivatives of 1,3-dicarbonyl compounds are of significant interest in medicinal and materials chemistry. The analogue, 1,3-bis(4-fluorophenyl)propane-1,3-dione, serves as a model for studying the effects of fluorine substitution. nih.gov

Kinetic studies on the electrophilic fluorination of similar para-substituted enolic 1,3-dicarbonyl derivatives provide quantitative insight into their reactivity. nih.gov Research using fluorinating agents like Selectfluor™ has determined the activation parameters for these reactions. The similarities in these parameters across different substrates suggest a common SN2 mechanism for the fluorination of these enol systems. nih.gov The reactivity of these dicarbonyl nucleophiles can span five orders of magnitude depending on the specific substituents and the fluorinating agent used. nih.gov

Interactive Data Table: Activation Parameters for Electrophilic Fluorination of para-Substituted Enolic 1,3-Dicarbonyl Derivatives with Selectfluor™

Parameter Value Range
Activation Enthalpy (ΔH) +55 to +64 kJ mol−1nih.gov
Activation Entropy (ΔS) -54 to -72 J K−1 mol−1nih.gov
Gibbs Free Energy of Activation (ΔG) +74 to +83 kJ mol−1nih.gov

Halogenated Derivatives (e.g., Bromination)

The central methylene (B1212753) group of 1,3-diketones is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic substitution, including halogenation. The bromination of these compounds provides useful synthetic intermediates. For instance, the synthesis of 1,3-Bis(4-fluorophenyl)-N,N′-(propane-1,3-diylidene)dihydroxylamine proceeds through a dibrominated intermediate, specifically 2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one. nih.gov This demonstrates that the 1,3-diaryl-1,3-propanedione system can be readily halogenated at the active methylene position to create versatile building blocks for further chemical transformations. nih.gov

Extended Conjugated Systems Derived from 1,3-Propanedione, 1,3-bis(4-methylphenyl)-

The 1,3-diaryl-1,3-propanedione scaffold is itself a conjugated system. Due to keto-enol tautomerism, the molecule exists as an enol where the π-systems of the aryl rings and the double bond of the enol are conjugated, stabilized by a strong intramolecular hydrogen bond. This inherent conjugation is responsible for the strong UV absorption characteristics of these compounds.

Creating extended conjugated systems can be achieved by modifying the starting materials for the initial Claisen condensation. For example, using cinnamoyl chloride or a ketone derived from cinnamaldehyde (B126680) would incorporate a vinyl group, thereby extending the π-system across a larger molecular framework. While direct condensation at the central methylene carbon of the diketone is less common, the versatility of the initial synthesis allows for the construction of a wide variety of extended conjugated systems.

Heterocyclic Ring Incorporating Derivatives

One of the most significant applications of 1,3-diketones in organic synthesis is their use as precursors for heterocyclic compounds. researchgate.net The 1,3-dicarbonyl unit is an ideal electrophilic partner for reactions with various dinucleophiles, leading to the formation of five- and six-membered rings.

Common transformations include:

Pyrazoles: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives condenses with the two carbonyl carbons to form substituted pyrazole (B372694) rings. The methoxy (B1213986) analogue, 1,3-bis(4-methoxyphenyl)-1,3-propanedione, is used as a starting material in the synthesis of propylpyrazole triol (PPT). sigmaaldrich.com

Isoxazoles: Condensation with hydroxylamine (B1172632) (H₂N-OH) similarly yields isoxazole (B147169) derivatives.

Pyrimidines: Reaction with urea, thiourea, or amidines provides access to pyrimidinones, thiopyrimidinones, and substituted pyrimidines, respectively. researchgate.net

Quinoxalines: 1,2-Diketones, which can be synthesized from 1,3-diketones, are key intermediates that condense with diamines to form heterocyclic rings like quinoxalines. nih.gov

This synthetic utility makes 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its analogues valuable starting materials for building a diverse library of heterocyclic molecules. researchgate.net

Applications of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl in Materials Science

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The primary application of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in materials science is as a sensitizing ligand in luminescent lanthanide complexes. nih.govresearchgate.net When this organic molecule coordinates with lanthanide ions such as Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺), it forms highly luminescent compounds suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net These complexes are valued for their ability to produce sharp, monochromatic emissions, which is a desirable characteristic for display and lighting technologies. mdpi.com

The operating principle relies on the "antenna effect," where the 1,3-bis(4-methylphenyl)-1,3-propanedione ligand absorbs ultraviolet (UV) energy and efficiently transfers it to the central lanthanide ion. researchgate.netscirp.org The ion then emits light at its characteristic wavelength—typically red for Eu³⁺ and green for Tb³⁺. mdpi.com This process overcomes the inherently low light absorption efficiency of the lanthanide ions themselves. researchgate.net

In OLED devices, these lanthanide complexes are often used as dopants within a host material in the emissive layer. Research on analogous β-diketone complexes provides insight into their performance. For instance, a Eu(III) complex with a structurally similar enaminone derivative ligand was found to have a luminescence lifetime in the millisecond range and achieved a high color purity of 95.58%. rsc.org

Table 1: Photoluminescent Properties of a Representative Europium(III) Complex with a Related β-Diketone Ligand

Property Value Reference
Emission Peak (⁵D₀→⁷F₂) ~613 nm researchgate.net
Luminescence Lifetime (τ) 1.20 ms rsc.org
Quantum Yield (η) 7.6% rsc.org

This data is for a comparable lanthanide complex and illustrates the typical performance characteristics.

Light-Harvesting Antennas in Photonic Materials

The same "antenna effect" that makes 1,3-Propanedione, 1,3-bis(4-methylphenyl)- valuable in OLEDs also defines its role as a light-harvesting antenna in broader photonic materials. researchgate.net The ligand's conjugated π-system allows it to absorb a wide range of UV light, acting as a molecular antenna that captures and funnels energy to a specific target, typically a coordinated lanthanide ion. scirp.org

The mechanism of energy transfer is a multi-step process that ensures the efficient sensitization of the metal ion's luminescence. researchgate.net This process is fundamental to the design of materials for applications like solar energy conversion and fluorescent bio-probes. nih.govnih.gov

Table 2: The Antenna Effect Energy Transfer Mechanism

Step Process Description
1 Light Absorption The 1,3-bis(4-methylphenyl)-1,3-propanedione ligand absorbs UV photons, exciting its electrons from the singlet ground state (S₀) to an excited singlet state (S₁). researchgate.net
2 Intersystem Crossing (ISC) The excited ligand undergoes intersystem crossing, a non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet state (T₁). researchgate.net
3 Energy Transfer (ET) The energy from the ligand's triplet state is transferred non-radiatively to the f-orbitals of the coordinated lanthanide ion (e.g., Eu³⁺ or Tb³⁺), exciting it. scirp.org

Photoactive Components in Advanced Optoelectronic Systems

The photoactive nature of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its metal complexes extends their potential to various advanced optoelectronic systems. As a photoactive component, the molecule's ability to absorb light and participate in energy transfer processes is key. Lanthanide complexes derived from β-diketone ligands are utilized in fields such as telecommunications and optical amplification. ulakbim.gov.tr

Furthermore, the strong luminescence and high photostability of these complexes make them suitable for use as fluorescent probes and sensors. nih.gov By modifying the ligand structure, it is possible to design materials that exhibit a luminescent response to specific analytes, temperature changes, or other environmental stimuli. This opens up applications in chemical sensing and secure marking technologies. researchgate.netulakbim.gov.tr

Role in Hybrid Organic-Inorganic Materials

1,3-Propanedione, 1,3-bis(4-methylphenyl)- plays a significant role in the formulation of hybrid organic-inorganic materials. The complexes formed between this organic ligand and an inorganic metal ion are themselves a fundamental class of hybrid material, combining the processability and functionality of organic molecules with the stability and luminescent properties of the metal. mdpi.comresearchgate.net

These molecular-level hybrids can be further incorporated into larger material systems. For example, they can be embedded within polymer matrices or silica networks created via the sol-gel process. researchgate.net This approach yields solid-state materials that retain the desirable luminescent properties of the complex while gaining the mechanical strength, thermal stability, and processability of the host matrix. mdpi.com Such hybrid materials are investigated for applications including protective coatings, solid-state lighting, and integrated photonic devices. researchgate.netresearchgate.net

Catalytic Roles and Applications of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl Derived Systems

1,3-Diketones as Ligands in Organometallic Catalysis

1,3-Diketones, also known as β-diketones, are a significant class of organic compounds that can exist in equilibrium with their enol tautomer. This enolic form can be deprotonated to yield a bidentate chelating ligand that coordinates strongly with a wide array of metal ions through its two oxygen atoms, forming a stable six-membered ring. researchgate.net The versatility of β-diketones as ligands stems from the ability to modify the substituents at the 1- and 3-positions, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. hector-fellow-academy.de This tunability is crucial in catalysis as it influences the reactivity and selectivity of the catalyst. hector-fellow-academy.de

The coordination of β-diketonate ligands to a metal center can modulate its Lewis acidity, redox potential, and the spatial arrangement of other coordinated molecules, all of which are critical factors in a catalytic cycle. For instance, a related compound, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, has been utilized as a ligand in the synthesis of a hexanuclear iron(III)-oxo cluster, demonstrating the capacity of diaryl-β-diketones to support the formation of complex polynuclear structures. sigmaaldrich.com These types of clusters are of interest for their potential catalytic activities.

Transition Metal Catalyzed Reactions Involving 1,3-Diketones

Although specific examples involving 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are scarce, the broader family of transition metal-β-diketonate complexes is known to catalyze various organic transformations. prochemonline.com

Regio- and Stereoselective Transformations

The achievement of high regio- and stereoselectivity is a primary goal in modern synthetic chemistry. The steric and electronic properties of ligands play a pivotal role in directing the outcome of a catalytic reaction. In principle, the p-tolyl groups in 1,3-Propanedione, 1,3-bis(4-methylphenyl)- could exert steric influence on the coordination sphere of a metal catalyst, thereby favoring the formation of a specific regio- or stereoisomer. However, without specific experimental data from the literature, any discussion on the regio- and stereodirecting capabilities of catalysts derived from this particular ligand remains speculative.

Exploration of Biological Activities of 1,3 Propanedione, 1,3 Bis 4 Methylphenyl and Its Analogues Mechanism Focused

Investigation of Enzyme Inhibition Mechanisms

The β-diketone moiety is a key structural feature that enables these compounds to interact with various enzymes, leading to their inhibition. The following sections explore the mechanisms of inhibition for two key enzymes: aromatase and cyclooxygenase.

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent cancers, such as certain types of breast cancer. nih.gov Its inhibition reduces the biosynthesis of estrogens. nih.gov While specific studies on the aromatase inhibitory activity of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are not extensively documented, the broader class of diketones has been investigated as potential aromatase inhibitors. Research efforts have focused on creating libraries of diketone compounds to identify effective inhibitors of this enzyme. nku.edu The proposed mechanism for steroidal aromatase inhibitors involves the compound binding to the enzyme's active site, where it is converted to a reactive intermediate that binds covalently, leading to irreversible inactivation. nih.gov Non-steroidal inhibitors, on the other hand, typically interact with the enzyme through non-covalent bonds. nih.gov

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, as they mediate the production of prostaglandins. There are two main isoforms, COX-1 and COX-2. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com

Studies on analogues of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- have shed light on their potential as COX inhibitors. For instance, novel 1,3-diarylcycloalkanopyrazoles have been identified as selective inhibitors of COX-2. nih.gov The inhibitory mechanism for this class of compounds is distinct from many other selective COX-2 inhibitors. In a similar vein, certain aminoacetylenic isoindoline (B1297411) 1,3-diones have demonstrated non-selective inhibition of both COX-1 and COX-2, with IC50 values in the low micromolar range. nih.gov Docking studies of these compounds revealed binding modes within the COX enzymes similar to those of established NSAIDs. nih.gov The anti-inflammatory effects of some 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones have also been attributed to their COX-2 inhibitory activity. mdpi.com

Analogue Class Target Enzyme(s) Inhibition Mechanism Reference
1,3-DiarylcycloalkanopyrazolesCOX-2Selective Inhibition nih.gov
Aminoacetylenic isoindoline 1,3-dionesCOX-1 and COX-2Non-selective Inhibition nih.gov
1,3-Dihydro-2H-indolin-2-one derivativesCOX-2Selective Inhibition mdpi.com

Antimicrobial Activity Mechanisms

The emergence of multidrug-resistant microorganisms has spurred the search for novel antimicrobial agents. The β-diketone scaffold has shown promise in this area. Studies on azoderivatives of β-diketones have revealed that their antimicrobial action against E. coli involves the downregulation of transcriptional and translational pathways. nih.gov Furthermore, these compounds were found to induce oxidative stress within the bacterial cells. nih.gov

Another avenue of investigation has been the complexation of β-diketones with metal ions, which has been shown to enhance their antimicrobial activity. mdpi.com The mechanism of action for some β-diketone acrylate (B77674) bioisosteres of pseudomonic acid A involves the inhibition of bacterial isoleucyl-tRNA synthetase, a crucial enzyme for protein synthesis. nih.gov Research on β-diketone ligands has demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. scholarsresearchlibrary.com

Compound/Analogue Class Microorganism Mechanism of Action Reference
Azoderivatives of β-diketonesE. coliDownregulation of transcription and translation, induction of oxidative stress. nih.gov
β-Diketone metal complexesBacteria and FungiEnhanced antimicrobial activity (mechanism varies with metal and ligand). mdpi.com
β-Diketone acrylate bioisosteresBacteriaInhibition of isoleucyl-tRNA synthetase. nih.gov

Antioxidant Action and Free Radical Scavenging Pathways

The antioxidant properties of β-diketones are largely attributed to the enol tautomer of the dicarbonyl moiety. nih.gov This structural feature allows them to act as effective free radical scavengers. Curcumin (B1669340), a well-known natural product containing a β-diketone structure, exhibits potent antioxidant activity by modulating various signaling molecules and acting as a metal-chelating agent. nih.govfrontiersin.org

The antioxidant mechanism of curcumin involves several reactive sites, including a hydrogen atom donor, a Michael acceptor, and a metal chelator. frontiersin.org This multifaceted reactivity allows it to neutralize a variety of reactive oxygen species (ROS). The metal-chelating ability, in particular, is significant as it can prevent the generation of free radicals catalyzed by metal ions. frontiersin.org

Anti-inflammatory Response Mechanisms

The anti-inflammatory effects of β-diketones are often interconnected with their antioxidant and enzyme-inhibiting properties. nih.gov By scavenging free radicals and inhibiting pro-inflammatory enzymes like COX, these compounds can effectively dampen the inflammatory response. mdpi.comnih.gov

Research on phenolic 1,3-diketones has suggested an alternative anti-inflammatory mechanism mediated by magnesium. nih.gov Furthermore, the anti-inflammatory activity of some compounds is linked to the inhibition of nitric oxide and tumor necrosis factor-alpha production. nih.gov The ability of certain 1,3-dihydro-2H-indolin-2-one derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells is a key aspect of their anti-inflammatory action. mdpi.com

Anticancer Mechanisms at a Molecular Level

The anticancer potential of 1,3-diaryl-1,3-propanedione analogues is an active area of research. Chalcones, which are 1,3-diaryl-2-propen-1-ones, have demonstrated a range of biological activities, including anticancer effects. nih.gov The proposed mechanism for some of these compounds involves the blockade of estrogen receptors, similar to the action of tamoxifen. nih.gov

Furthermore, studies on 1,3-diarylpyrazolones, which are structurally related to β-diketones, have shown promising antiproliferative activity against non-small cell lung cancer cells. nih.gov The mechanism of action for these compounds involves the induction of cell cycle arrest, with some derivatives causing arrest at the G2/M phase and others at the G0/G1 phase. nih.gov This disruption of the cell cycle can selectively lead to apoptosis in cancer cells. nih.gov

Nucleic Acid Interactions and Nuclease Activity of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its Analogues (Mechanism-Focused)acs.org

Currently, there is a notable absence of direct research findings specifically detailing the nucleic acid interactions and nuclease activity of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Scientific literature lacks studies that have investigated the binding of this specific compound to DNA or RNA, or its potential to cleave nucleic acid strands.

However, the broader class of β-diketones, to which 1,3-Propanedione, 1,3-bis(4-methylphenyl)- belongs, is known for its ability to form stable complexes with a variety of metal ions. This chelating property is a key aspect of their chemistry and can be a prerequisite for certain types of biological activity, including interactions with nucleic acids. Metal complexes of various organic ligands have been extensively studied for their ability to bind to DNA through intercalation, groove binding, or electrostatic interactions, and in some cases, to mediate DNA cleavage.

For instance, while not direct analogues, diketo acids have been identified as inhibitors of endonucleases, enzymes that cleave nucleic acids. This suggests that the diketo functional group can, in some molecular contexts, interact with the active sites of enzymes that process DNA and RNA.

Furthermore, the general structure of aromatic β-diketones allows for a degree of structural flexibility and the potential for non-covalent interactions, such as π-stacking with the bases of nucleic acids, which is a common mode of interaction for planar aromatic molecules. The two p-tolyl groups in 1,3-Propanedione, 1,3-bis(4-methylphenyl)- could potentially facilitate such interactions.

While no specific data exists for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the following table summarizes the nucleic acid-related activities of some conceptually related compound classes. It is important to note that these are not direct analogues and any extrapolation of activity would be purely speculative without direct experimental evidence.

Compound ClassObserved Nucleic Acid-Related ActivityRelevant Findings
Diketo AcidsEndonuclease InhibitionCan interact with the active sites of nucleases.
Metal Complexes of β-DiketonesDNA Binding and CleavageThe metal center, chelated by the β-diketone, can mediate interactions and redox processes leading to DNA cleavage.
Planar Aromatic CompoundsDNA IntercalationAromatic rings can insert between the base pairs of the DNA double helix.

Future research is necessary to elucidate whether 1,3-Propanedione, 1,3-bis(4-methylphenyl)- or its metal complexes exhibit any affinity for nucleic acids or possess nuclease-like activity. Such studies would likely involve techniques such as UV-Vis and fluorescence spectroscopy to assess binding, circular dichroism to study conformational changes in DNA upon binding, and gel electrophoresis to detect any DNA cleavage.

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